Aranotin Aranotin Aranotin is a fungal toxin isolated from Arachniotus aureus with activity against RNA viruses such as poliovirus, coxsackie virus, and rhino- and parainfluenza viruses. Aranotin inhibits viral RNA synthesis by impeding the activity of RNA-dependent RNA polymerase.
Aranotin is an organic heterohexacyclic compound with antiviral and antibiotic properties that is isolated from Amauroascus aureus. It has a role as a fungal metabolite and an antiviral agent. It is an organic heterohexacyclic compound, an oxacycle, an organic disulfide, a delta-lactam, an organosulfur heterocyclic compound, an acetate ester, a secondary alcohol, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic.
Brand Name: Vulcanchem
CAS No.: 19885-51-9
VCID: VC0519245
InChI: InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1
SMILES: CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O
Molecular Formula: C20H18N2O7S2
Molecular Weight: 462.5 g/mol

Aranotin

CAS No.: 19885-51-9

Inhibitors

VCID: VC0519245

Molecular Formula: C20H18N2O7S2

Molecular Weight: 462.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Aranotin - 19885-51-9

CAS No. 19885-51-9
Product Name Aranotin
Molecular Formula C20H18N2O7S2
Molecular Weight 462.5 g/mol
IUPAC Name [(1R,4S,5S,12R,15S,16S)-16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl] acetate
Standard InChI InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3/t13-,14-,15-,16-,19+,20+/m0/s1
Standard InChIKey HXWOWBFXYUFFKS-PSJNWGMYSA-N
Isomeric SMILES CC(=O)O[C@H]1C=COC=C2[C@@H]1N3C(=O)[C@]45CC6=COC=C[C@@H]([C@H]6N4C(=O)[C@@]3(C2)SS5)O
SMILES CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O
Canonical SMILES CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O
Appearance Solid powder
Description Aranotin is a fungal toxin isolated from Arachniotus aureus with activity against RNA viruses such as poliovirus, coxsackie virus, and rhino- and parainfluenza viruses. Aranotin inhibits viral RNA synthesis by impeding the activity of RNA-dependent RNA polymerase.
Aranotin is an organic heterohexacyclic compound with antiviral and antibiotic properties that is isolated from Amauroascus aureus. It has a role as a fungal metabolite and an antiviral agent. It is an organic heterohexacyclic compound, an oxacycle, an organic disulfide, a delta-lactam, an organosulfur heterocyclic compound, an acetate ester, a secondary alcohol, an organonitrogen heterocyclic antibiotic and an organooxygen heterocyclic antibiotic.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Aranotin; Antibiotic A 21101-IL; L 53185; L-53185; L53185; Lilly 53185; 53183;
Reference 1: Cameron A, Fisher B, Fisk N, Hummel J, White JM, Krenske EH, Rizzacasa MA. Towards the Synthesis of Dihydrooxepino[4,3-b]pyrrole-Containing Natural Products via Cope Rearrangement of Vinyl Pyrrole Epoxides. Org Lett. 2015 Dec 18;17(24):5998-6001. doi: 10.1021/acs.orglett.5b02965. Epub 2015 Dec 2. PubMed PMID: 26629727.
2: Gross U, Nieger M, Bräse S. A unified strategy targeting the thiodiketopiperazine mycotoxins exserohilone, gliotoxin, the epicoccins, the epicorazines, rostratin A and aranotin. Chemistry. 2010 Oct 11;16(38):11624-31. doi: 10.1002/chem.201001169. Epub 2010 Aug 31. PubMed PMID: 20809554.
3: Neuss N, Boeck LD, Brannon DR, Cline JC, DeLong DC, Gorman M, Huckstep LL, Lively DH, Mabe J, Marsh MM, Molloy BB, Nagarajan R, Nelson JD, Stark WM. Aranotin and related metabolites from Arachniotus aureus (Eidam) Schroeter. IV. Fermentation, isolation, structure elucidation, biosynthesis, and antiviral properties. Antimicrob Agents Chemother (Bethesda). 1968;8:213-9. PubMed PMID: 5735362.
4: Nagarajan R, Neuss N, Marsh MM. Aranotin and related metabolites. 3. Configuration and conformation of acetylaranotin. J Am Chem Soc. 1968 Nov 6;90(23):6518-9. PubMed PMID: 5682450.
5: Ohler E, Poisel H, Tataruch F, Schmidt U. [Studies in the synthesis of the antibiotics gliotoxin, sporidesmin, aranotin, and chaetocin. IV. Preparation of epidithio-L-prolyl-L-proline anhydride]. Chem Ber. 1972;105(2):635-41. German. PubMed PMID: 4645598.
6: Poisel H, Schmidt U. [Studies in the synthesis of the antibiotics Gliotoxin, sporidesmin, Aranotin, and chaetocin. 3. Introduction of alkyl groups and sulfur functions into the 3- and 6-positions of 2.5-dioxopiperazines by electrophilic substitutions]. Chem Ber. 1972;105(2):625-34. German. PubMed PMID: 4645597.
7: Ohler E, Tataruch F, Schmidt U. [Studies in the synthesis of the series of 3.6-epidithio-2,5-dioxo-piperazine antibiotics gliotoxin, sporidesmin, aranotin, chaetocin, and verticillin. V. Preparation of epitrithio- and epitetrathio-L-prolyl-L-proline anhydride]. Chem Ber. 1972;105(11):3658-61. German. PubMed PMID: 4637543.
8: Ohler E, Tataruch F, Schmidt U. [Amino acids and peptides. VII. Studies on the synthesis of 3,6-epidithio-2,5-dioxopiperazine antibiotics: gliotoxin, sporidesmin, aranotin, chaetocin, and verticillin. VII. The introduction of oxygen into prolyl-prolinanhydride via lead acetate: a new approach to the epidisulfide of prolyl-prolinanhydride]. Chem Ber. 1973;106(2):396-8. German. PubMed PMID: 4721259.
9: Ohler E, Tataruch F, Schmidt U. [Amino acids and peptides. VI. Synthesis of the 3,6-epidithio-2,5-dioxopiperazine antibiotics gliotoxin, sporidesmin, aranotin, chaetocin, and verticillin. VI. Nucleophilic introduction of sulfur functions via sulfones and hydroxy derivates of cyclic dipeptides (dioxopiperazines)]. Chem Ber. 1973;106(1):165-76. German. PubMed PMID: 4698552.
PubChem Compound 10412012
Last Modified Nov 11 2021
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